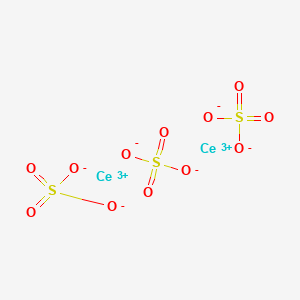

Cerium sulfate

Description

Propriétés

Numéro CAS |

13454-94-9 |

|---|---|

Formule moléculaire |

CeH2O4S |

Poids moléculaire |

238.20 g/mol |

Nom IUPAC |

cerium;sulfuric acid |

InChI |

InChI=1S/Ce.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

Clé InChI |

RWACICCRNCPMDT-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] |

SMILES canonique |

OS(=O)(=O)O.[Ce] |

Autres numéros CAS |

24670-27-7 13454-94-9 |

Pictogrammes |

Irritant |

Numéros CAS associés |

24670-27-7 |

Synonymes |

Ce(SO4)2 cerium (IV) sulfate cerium sulfate cerium(IV) sulfate |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Cerium(III) Sulfate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the thermal decomposition pathway of cerium(III) sulfate (Ce₂(SO₄)₃). Moving beyond a simple recitation of steps, this document elucidates the causal mechanisms behind each transformation, from initial dehydration to the final formation of cerium(IV) oxide. We will explore the critical influence of hydration state and atmospheric conditions on the reaction pathway and its intermediates. This guide emphasizes the principles of experimental validation, detailing the synergistic use of modern analytical techniques like Thermogravimetric Analysis (TGA), In-situ X-ray Diffraction (XRD), and Evolved Gas Analysis (EGA) to construct a self-validating understanding of the process. Detailed protocols and data interpretation frameworks are provided to empower researchers in the controlled synthesis of high-purity ceria, a material of significant industrial and pharmaceutical interest.

Part 1: The Multi-Stage Decomposition Process of Cerium(III) Sulfate

The thermal decomposition of cerium(III) sulfate is not a single-step event but a sequential process, with each stage governed by distinct temperature thresholds and chemical transformations. The precise pathway is fundamentally dependent on the nature of the starting material—specifically, whether it is an anhydrous or hydrated salt.

The Initial Step: Dehydration of Crystalline Hydrates

Cerium(III) sulfate is hygroscopic and commonly exists in several hydrated forms, which are the typical starting materials in laboratory settings.[1] The water of crystallization is structurally incorporated and represents the first component to be removed upon heating. This dehydration is an endothermic process that precedes the decomposition of the sulfate anion.

The number of water molecules can vary, with octahydrate (Ce₂(SO₄)₃·8H₂O) and tetrahydrate (Ce₂(SO₄)₃·4H₂O) being common.[1][2] The dehydration of the tetrahydrate, for example, is reported to occur at approximately 220 °C.[1] It is crucial to experimentally verify the dehydration steps and temperatures, as incomplete water removal can affect the kinetics and pathway of the subsequent decomposition stages.

Table 1: Common Hydrates of Cerium(III) Sulfate

| Hydrate Form | Water Molecules (n) | Dehydration Temperature (°C) | Reference |

|---|---|---|---|

| Tetrahydrate | 4 | ~220 | [1] |

| Octahydrate | 8 | Varies (multi-step) | [2] |

| Nonahydrate | 9 | Varies (multi-step) | [1] |

| Note: Dehydration can be a multi-step process for higher hydrates. |

Caption: Initial dehydration of cerium(III) sulfate hydrate.

Core Decomposition of Anhydrous Cerium(III) Sulfate

Once the anhydrous salt is formed, the primary decomposition event begins. This involves the breakdown of the sulfate anions and the simultaneous oxidation of cerium from the +3 to the more stable +4 oxidation state. This stage initiates at significantly higher temperatures, generally starting above 600°C and continuing up to approximately 900-920°C.[1][2]

In an oxidizing atmosphere such as ambient air, the reaction proceeds to form cerium(IV) oxide (CeO₂), a highly stable and technologically important material. The overall reaction can be represented as:

Ce₂(SO₄)₃(s) + ½O₂(g) → 2CeO₂(s) + 3SO₃(g) [2]

The gaseous byproducts are primarily sulfur trioxide (SO₃), which itself can dissociate into sulfur dioxide (SO₂) and oxygen at these high temperatures (2SO₃ ⇌ 2SO₂ + O₂). The final solid product, CeO₂, has a distinct fluorite crystal structure, which can be readily identified through X-ray diffraction.

The Question of an Oxysulfate Intermediate

For many rare earth sulfates, the decomposition pathway proceeds via a stable oxysulfate intermediate (RE₂O₂SO₄).[2] This intermediate forms as a distinct phase before the final conversion to the oxide. However, evidence suggests that cerium(III) sulfate is a notable exception to this trend when heated in an oxidizing atmosphere.[2] Several studies indicate a direct conversion from the anhydrous sulfate to cerium(IV) oxide without the formation of a stable, crystalline cerium oxysulfate intermediate.[2]

This distinction is mechanistically significant. It implies that the oxidation of Ce³⁺ to Ce⁴⁺ and the complete removal of sulfate groups occur concurrently rather than sequentially. However, researchers should remain aware of the possibility of forming amorphous or transient oxysulfate species that may not be easily detectable by all analytical methods.

Caption: Decomposition pathways of anhydrous Ce₂(SO₄)₃.

Part 2: Experimental Characterization and Protocol Validation

A robust understanding of the decomposition pathway cannot be achieved with a single analytical technique. A multi-faceted approach is required, where the results from each method corroborate and validate the others, creating a self-consistent and trustworthy dataset.

Core Analytical Techniques: A Synergistic Approach

The choice of analytical instrumentation is driven by the need to answer specific questions at each stage of the decomposition: "What is the temperature and mass change?", "What is the solid-phase structure?", and "What gases are evolved?".

-

Thermogravimetric Analysis (TGA): This is the foundational technique. It provides precise quantitative data on mass loss as a function of temperature. The "why" for TGA is to establish the exact temperature ranges for dehydration and desulfation and to ensure the experimental mass loss aligns with the theoretical stoichiometric calculations for each proposed step.

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): Often performed simultaneously with TGA, this technique measures the heat flow. Its purpose is to identify the nature of the transformations. Dehydration and the initial decomposition of the sulfate are typically endothermic (requiring energy input), while oxidation events or phase crystallizations are often exothermic (releasing energy).

-

In-situ X-ray Diffraction (XRD): This is the definitive technique for validating the solid phases. By collecting XRD patterns of the sample as it is heated, one can unequivocally identify the crystal structure of the initial hydrate, the anhydrous intermediate, and the final CeO₂ product. Its critical role is to confirm or refute the presence of any crystalline intermediates, such as an oxysulfate.

-

Evolved Gas Analysis (EGA) via Mass Spectrometry (MS) or FTIR: This provides the final piece of the mechanistic puzzle. By coupling the gas outlet of the TGA to a mass spectrometer or FTIR spectrometer, the gaseous species evolved at each mass loss step can be identified in real-time. Detecting H₂O during the first mass loss and SO₂/O₂ during the second provides direct, irrefutable evidence for the proposed reaction mechanism.

Validated Experimental Protocol: TGA-MS Analysis of Cerium(III) Sulfate Octahydrate

This protocol describes a self-validating experiment to characterize the decomposition pathway.

Objective: To determine the temperature-resolved mass loss and identify the evolved gaseous products during the thermal decomposition of Ce₂(SO₄)₃·8H₂O.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Ce₂(SO₄)₃·8H₂O into an alumina TGA crucible. Causality: A small sample mass minimizes thermal gradients and ensures uniform heating.

-

Record the initial mass precisely.

-

-

Instrumentation Setup (TGA-MS):

-

Place the crucible in the TGA furnace.

-

Ensure the heated transfer line between the TGA outlet and the MS inlet is set to ~200-220°C. Causality: This prevents condensation of evolved water and sulfur oxides before they reach the detector.

-

Purge the furnace with the desired atmosphere (e.g., synthetic air at 50 mL/min) for at least 30 minutes to ensure a stable baseline.

-

-

Experimental Parameters:

-

Temperature Program: Heat from 30°C to 1000°C at a linear heating rate of 10 °C/min. Causality: A 10 °C/min rate provides a good balance between resolution of thermal events and practical experiment duration.

-

Atmosphere: Synthetic Air (80% N₂, 20% O₂), flow rate of 50 mL/min.

-

MS Data Acquisition: Scan for m/z (mass-to-charge) ratios corresponding to key fragments: 18 (H₂O), 32 (O₂), 48 (SO), and 64 (SO₂). Note: SO₃ is difficult to detect directly as it fragments readily in the MS.

-

-

Data Analysis & Validation:

-

Correlate each mass loss step on the TGA curve with the corresponding ion current peaks from the MS.

-

Calculate the theoretical mass loss for the dehydration of 8 water molecules and the desulfation to 2 CeO₂ molecules.

-

Compare the experimental mass loss percentages with the theoretical values. A close match (within ±1%) validates the proposed stoichiometry.

-

Caption: Workflow for validated TGA-MS analysis.

Data Interpretation and Expected Results

The data from the TGA-MS experiment should produce a clear, two-step decomposition profile.

Table 2: Theoretical vs. Expected Experimental Mass Loss for Ce₂(SO₄)₃·8H₂O

| Decomposition Step | Reaction | Theoretical Mass Loss (%) | Expected Temp. Range (°C) | Evolved Gas (m/z) |

|---|---|---|---|---|

| 1. Dehydration | Ce₂(SO₄)₃·8H₂O → Ce₂(SO₄)₃ + 8H₂O | 20.24% | 100 - 250 | H₂O (18) |

| 2. Desulfation/Oxidation | Ce₂(SO₄)₃ + ½O₂ → 2CeO₂ + 3SO₃ | 33.72% (relative to anhydrous) | 600 - 920 | SO₂ (64), O₂ (32) |

| Total Mass Loss | | 47.10% | | |

Note: The desulfation mass loss percentage is calculated from the mass of the anhydrous salt after the first step.

Part 3: The Critical Influence of Atmospheric Conditions

The composition of the furnace atmosphere is a critical variable that can alter the decomposition mechanism, intermediates, and final products.

-

Oxidizing Atmosphere (Air, O₂): As detailed in this guide, an oxidizing atmosphere facilitates the direct and efficient conversion of Ce³⁺ to Ce⁴⁺, leading to the formation of stoichiometric CeO₂ as the final product.[2] This is the most common and industrially relevant pathway for producing ceria catalysts and materials.

-

Inert Atmosphere (Argon, N₂): In the absence of an external oxidant, the decomposition mechanism is altered. The thermal decomposition of some cerium salts in an inert atmosphere can lead to the formation of intermediate oxycarbonates or even cerium(III) oxide (Ce₂O₃) before potential oxidation to CeO₂ by the oxygen released from the sulfate anion itself.[3][4] The final product may be a mix of oxides or substoichiometric ceria (CeO₂₋ₓ). Therefore, precise atmospheric control is paramount for achieving a desired final product with specific properties.

Conclusion

The thermal decomposition of cerium(III) sulfate is a well-defined, multi-stage process that serves as a fundamental route for the synthesis of high-purity cerium(IV) oxide. A complete understanding requires moving beyond simple observation to a validated, mechanistic investigation. The pathway is initiated by the endothermic dehydration of the precursor salt, followed by a high-temperature oxidative decomposition of the anhydrous sulfate directly to CeO₂. While an oxysulfate intermediate is common for other rare earths, Ce₂(SO₄)₃ appears to be a key exception in an oxidizing atmosphere.

For researchers and developers, the key takeaway is the principle of analytical synergy. By logically combining quantitative techniques like TGA with definitive identification methods like in-situ XRD and EGA-MS, one can construct a robust, self-validating model of the decomposition pathway. This knowledge is essential for the precise control of synthesis conditions to produce CeO₂ with tailored crystallinity, particle size, and stoichiometry for advanced applications in catalysis, pharmaceuticals, and materials science.

References

-

Wikipedia. Cerium(III) sulfate. [Online]. Available: [Link]1]

-

INIS. Behaviour of double cerium and titanium sulfate of the composition Ce2(SO4)3x(TiOH)2x(SO4)3x1.5H2O in the course of thermal decomposition. [Online]. Available: [Link]]

-

Poston, J. A., et al. (2003). Thermal decomposition of the rare earth sulfates of cerium(III), cerium(IV), lanthanum(III) and samarium(III). Applied Surface Science, 214(1-4), 83-102. [Online]. Available: [Link]2]

-

Grivel, J. C., et al. (2015). Thermal behavior and decomposition of cerium(III) butanoate, pentanoate and hexanoate salts upon heating in argon. ResearchGate. [Online]. Available: [Link]3]

-

Arabaci, A., & Solak, N. (2012). Investigation of Thermal Decomposition Behavior of Cerium (III) Acetate Hydrate in Argon and Dry Air Atmosphere. GU J Sci, 25(3), 777-782. [Online]. Available: [Link]4]

Sources

Crystal Structure of Hydrated Cerium Sulfate Forms: A Technical Guide

Executive Summary & Strategic Relevance

Cerium sulfate hydrates represent a critical intersection of coordination chemistry and industrial utility. While often categorized simply as oxidizers or precursors, their structural polymorphism dictates their efficacy in high-precision applications—from redox titrations (Cerimetry) to the synthesis of defined-morphology ceria (

This guide moves beyond basic textbook definitions to explore the crystallographic causality of these materials. We analyze why the specific coordination environments of Ce(IV) and Ce(III) lead to distinct stability profiles and how these structural traits can be leveraged in experimental workflows.

Crystal Chemistry of the Core Forms

The behavior of cerium sulfates is governed by the oxidation state of the Cerium atom, which drastically alters the coordination geometry and hydration affinity.

Cerium(IV) Sulfate Tetrahydrate ( )

Role: The Primary Oxidizer CAS: 10294-42-5[1]

This is the most commercially relevant form, widely used in "Cerimetry."[1] Its stability is derived from a rigid 3D network that resists rapid dehydration under ambient conditions.[1]

-

Space Groups:

- -form: Fddd (Common commercial form)

- -form: Pnma (Polymorph formed under hydrothermal conditions)[1]

Structural Mechanism: In the Pnma polymorph, the structure is built from infinite chains or layers. The Cerium(IV) ion is 8-coordinate , adopting a Square Antiprismatic geometry.[1] This is a critical distinction from the 9-coordinate Ce(III) species.[1]

-

Coordination Sphere:

-

Network Connectivity: The sulfate groups act as bridging ligands, connecting Ce(IV) centers into a layered arrangement perpendicular to the a-axis.[1] The water molecules are terminal but engage in a robust hydrogen-bonding network that links these layers, conferring structural rigidity.

Table 1: Crystallographic Parameters of

| Parameter | Value | Unit |

| Space Group | Pnma (No. 62) | - |

| Lattice | 14.599 | Å |

| Lattice | 11.006 | Å |

| Lattice | 5.660 | Å |

| Z (Formula Units) | 4 | - |

| Ce Coordination | 8 | Square Antiprism |

Cerium(III) Sulfate Octahydrate ( )

Role: The Reduced State / Precursor CAS: 13454-94-9[1]

When Ce(IV) is used as an oxidant, it reduces to Ce(III).[1] The octahydrate is the stable form crystallized from aqueous solutions.

-

Crystal System: Monoclinic

-

Space Group: P2_1/c (No. 14)

Structural Mechanism: The reduction to Ce(III) expands the ionic radius, allowing for a higher coordination number.[1] The structure changes from a layered motif to a complex 3D network.

-

Coordination Sphere: Ce(III) is 9-coordinate .[1]

-

Connectivity: The structure consists of

layers held together by sulfate bridges.[1][7] Specifically, sulfate groups exhibit mixed denticity (corner-sharing and edge-sharing), creating a dense network that traps water molecules effectively.[1]

Structural Logic Visualization

The following diagram illustrates the coordination logic differentiating the oxidized (IV) and reduced (III) states.

Figure 1: Comparative coordination logic between Ce(IV) and Ce(III) sulfate hydrates. Note the expansion in coordination number upon reduction.

Synthesis & Thermal Stability[7][8]

For researchers synthesizing these materials or using them as precursors for

Synthesis Protocol: Ce(IV) Tetrahydrate

Objective: Produce high-purity

-

Dissolution: Suspend high-purity

in concentrated -

Digestion: Heat to near boiling. The reaction is slow due to the kinetic inertness of

.-

Reaction:

[1]

-

-

Crystallization: Dilute slightly with water (carefully, exothermic) to initiate hydration.[1] Cooling yields yellow-orange crystals.[1]

-

Purification: Recrystallize from dilute sulfuric acid to prevent hydrolysis to basic salts (e.g.,

).

Thermal Decomposition Pathway

The dehydration of Ce(IV) tetrahydrate is not a single step.[1] It involves the loss of structural water followed by sulfate decomposition.

-

Stage 1 (

): Loss of surface moisture.[1] -

Stage 2 (

): Stepwise loss of coordination water.[1]- (Anhydrous)[1]

-

Stage 3 (

): Decomposition of the sulfate.[1]- (Yields pure Ceria).[1]

Figure 2: Thermal decomposition pathway of Cerium(IV) Sulfate Tetrahydrate.

Applications in Drug Development & Analysis

The structural properties of cerium sulfates translate directly into their utility in pharmaceutical research.

Cerimetry in Pharmaceutical Assays

Mechanism: The high standard reduction potential of the

-

Stability: Unlike permanganate, Ce(IV) sulfate solutions are stable to light and heat, provided they are kept acidic to prevent hydrolysis.[1]

-

Drug Targets: Used for the determination of drugs with reducing functional groups (e.g., Paracetamol , Ethionamide , Phenothiazines ).[1]

-

Protocol Insight: The titration is usually performed in acidic media using Ferroin as an indicator.[1] The sharp color change (Orange

Green/Colorless) corresponds to the structural shift from the Ce(IV) complex to the Ce(III) complex.[1]

Ceria Nanoparticles for Drug Delivery

Application:

-

Why Sulfate? The sulfate ions (

) in the precursor solution can act as "capping agents" during hydrothermal synthesis.[1] They bind to specific crystal facets of the growing -

Impact: This morphological control is crucial because the catalytic antioxidant activity of

(mimicking Superoxide Dismutase) is facet-dependent.[1]

References

-

Crystal Structure of Ce(IV)

-

Crystal Structure of Ce(III)

-

Synthesis & Thermal Decomposition

-

Pharmaceutical Applications (Ethionamide)

-

Basavaiah, K., et al. (2016).[1] "Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations". Journal of Pharmaceutics.

-

-

Nanoparticle Synthesis Role

Sources

- 1. Cerium(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. Cerium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cerium(IV) sulphate, tetrahydrate, 99% (10294-42-5) - Cerium(IV) sulphate, tetrahydrate, 99% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 5. researchgate.net [researchgate.net]

- 6. CERIUM(IV) SULFATE TETRAHYDRATE | 10294-42-5 [chemicalbook.com]

- 7. New Structure Type among Octahydrated Rare-Earth Sulfates, β-Ce2(SO4)3·8H2O, and a new Ce2(SO4)3·4H2O Polymorph [research.chalmers.se]

An In-Depth Technical Guide to the Physical and Chemical Properties of Cerous Sulfate (Cerium(III) Sulfate)

Abstract: Cerium(III) sulfate, also known as cerous sulfate, with the chemical formula Ce₂(SO₄)₃, is a significant inorganic compound of the rare earth element cerium. It serves as a crucial precursor in the synthesis of advanced materials, particularly high-surface-area cerium oxide catalysts, and finds applications in various chemical and industrial processes. This guide provides a comprehensive overview of the physical and chemical properties of cerous sulfate, with a focus on its multiple hydrated forms, unique solubility characteristics, and thermal behavior. Methodologies for its characterization are detailed to provide researchers and drug development professionals with a practical understanding of this versatile compound. A key distinguishing feature is its inverse solubility in water, a rare property among salts where solubility decreases as temperature increases.

Nomenclature and Identification

Cerous sulfate is the common name for the cerium salt in its +3 oxidation state. It is essential to distinguish it from ceric sulfate, which contains cerium in the +4 oxidation state. The compound exists in an anhydrous form and as several stable hydrates.

| Identifier | Anhydrous Cerous Sulfate | Cerous Sulfate Octahydrate |

| Chemical Name | Cerium(III) sulfate; Dicerium trisulfate | Dicerium trisulfate octahydrate |

| Chemical Formula | Ce₂(SO₄)₃ | Ce₂(SO₄)₃ · 8H₂O |

| Molecular Weight | 568.42 g/mol [1][2] | 712.54 g/mol [3] |

| CAS Number | 13454-94-9[1] | 10450-59-6[4][5] |

| EC Number | 236-634-1[1] | - |

| PubChem CID | 159674[6] | - |

Physical Properties

The physical characteristics of cerous sulfate are heavily influenced by its degree of hydration. The anhydrous form is a white, hygroscopic solid that readily absorbs atmospheric moisture to form various hydrates.[7][8]

Hydration and Crystal Structure

Cerous sulfate is known to form hydrates with 2, 4, 5, 8, 9, and 12 water molecules.[7] The crystal structure varies significantly with the degree of hydration, which in turn influences the material's stability and properties.

-

Anhydrous (Ce₂(SO₄)₃): Possesses a monoclinic crystal structure.[7][8]

-

Tetrahydrate (Ce₂(SO₄)₃·4H₂O): Has a monoclinic crystal structure with the space group P2₁/c.[7][8] A different polymorph has also been identified crystallizing in the P2₁/n space group.[9]

-

Octahydrate (Ce₂(SO₄)₃·8H₂O): This common hydrate also has a monoclinic crystal structure.[7] A new structural form, β-Ce₂(SO₄)₃·8H₂O, has been synthesized, which belongs to the space group Pn.[9]

-

Nonahydrate (Ce₂(SO₄)₃·9H₂O): Exhibits a hexagonal crystal structure with the space group P6₃/m.[7][8]

The transition between these hydrated states is a critical aspect of the material's thermal behavior, as discussed in the chemical properties section.

Caption: Interconversion of common cerous sulfate hydrates.

Solubility Profile: An Anomaly Among Salts

One of the most remarkable properties of cerous sulfate is its inverse solubility in water; it becomes less soluble as the temperature increases.[3][7] This behavior is contrary to that of most salts and is indicative of an exothermic dissolution process (ΔHsoln < 0). This property can be exploited for purification and separation processes.

| Temperature (°C) | Solubility (g / 100 mL H₂O) | Reference |

| 0 | 10.1 | [3] |

| 20 | 9.25 | [7] |

| 100 | 0.25 | [3] |

Beyond water, cerous sulfate is generally insoluble in ethanol.[1] It is moderately soluble in dilute acids.[10]

Summary of Key Physical Constants

| Property | Value | Reference(s) |

| Appearance | White crystalline powder | [1] |

| Density (anhydrous) | 2.886 g/mL at 25 °C | [7] |

| Decomposition Temp. | Begins to decompose >600 °C | [7][8] |

| Hygroscopicity | Anhydrous form is hygroscopic | [8] |

Chemical Properties and Reactivity

Cerous sulfate is stable under standard conditions but exhibits distinct reactivity, particularly concerning its thermal decomposition and aqueous behavior.

Thermal Stability and Decomposition

The thermal decomposition of cerous sulfate is a multi-stage process that begins with the loss of water of crystallization from its hydrated forms.

-

Dehydration: Hydrates of cerous sulfate typically release their water molecules in stages between 75 °C and 275 °C.[8] For example, the octahydrate first loses water to form the pentahydrate, then the tetrahydrate, and finally the anhydrous salt.[9]

-

Decomposition of Anhydrous Salt: The anhydrous form, Ce₂(SO₄)₃, is stable up to approximately 600 °C, at which point it begins to decompose.[7][8]

-

Formation of Final Product: The decomposition proceeds via the formation of an intermediate cerium oxysulfate (CeO(SO₄)).[9] Upon further heating to temperatures around 800-920 °C, the final product is cerium(IV) oxide (CeO₂), a technologically important ceramic and catalyst material.[8][11]

The overall decomposition reaction in an oxygen-containing atmosphere can be summarized as: Ce₂(SO₄)₃ (s) + O₂ (g) → 2CeO₂ (s) + 3SO₃ (g)

Aqueous Chemistry

When dissolved in water, cerous sulfate produces a slightly acidic solution, with a pH of approximately 4.5–5.5 for a 1M solution, due to the hydrolysis of the Ce³⁺ aquo ion.[1]

Ce³⁺(aq) + 2H₂O(l) ⇌ Ce(OH)²⁺(aq) + H₃O⁺(aq)

This acidic nature is an important consideration for applications in aqueous media, such as in catalysis or as a reagent in solution-phase synthesis.

Redox Chemistry

The cerium(III) ion (Ce³⁺) is the most stable oxidation state for cerium. However, it can be oxidized to the cerium(IV) state (Ce⁴⁺). This redox couple (Ce⁴⁺/Ce³⁺) is fundamental to the catalytic and electrochemical applications of cerium compounds. Cerous sulfate serves as the starting material for producing ceric compounds, which are powerful oxidizing agents used extensively in analytical chemistry and organic synthesis.[12][13]

Experimental Methodologies

To ensure the reliability and reproducibility of research, standardized protocols for characterization are essential.

Protocol: Determination of the Inverse Solubility Curve

This protocol outlines a method to experimentally verify the unique solubility behavior of cerous sulfate.

Objective: To measure the solubility of cerous sulfate in water at various temperatures (e.g., 10, 25, 40, 60, and 80 °C).

Methodology:

-

Preparation: Add an excess of cerous sulfate octahydrate to a known volume of deionized water in a jacketed beaker connected to a temperature-controlled water bath.

-

Equilibration: Stir the suspension vigorously at each target temperature for at least 2 hours to ensure the solution is fully saturated and has reached equilibrium.

-

Sampling: Cease stirring and allow the undissolved solid to settle. Using a pre-heated pipette with a filter tip, carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant.

-

Analysis: Transfer the aliquot to a pre-weighed crucible. Evaporate the water by heating in an oven at 110 °C until a constant weight is achieved.

-

Calculation: The mass of the remaining anhydrous Ce₂(SO₄)₃ is used to calculate the solubility in g/100 mL at that specific temperature.

-

Repeat: Repeat steps 2-5 for each designated temperature.

Caption: Workflow for determining the solubility curve.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To analyze the thermal decomposition pattern of cerous sulfate octahydrate.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Ce₂(SO₄)₃·8H₂O into a TGA crucible (typically alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Experimental Conditions:

-

Atmosphere: Air or Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: A linear ramp of 10 °C/min.

-

Temperature Range: 30 °C to 1000 °C.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Interpretation:

-

Dehydration: Observe the initial mass loss steps corresponding to the sequential removal of water molecules. Calculate the percentage mass loss for each step and compare it to the theoretical loss for the different hydrates.

-

Decomposition: Identify the onset temperature for the decomposition of the anhydrous sulfate.

-

Final Product: Confirm that the final residual mass corresponds to the theoretical mass of CeO₂.

-

Applications in Research and Development

The properties of cerous sulfate make it a valuable material in several advanced fields:

-

Catalyst Precursor: It is a primary precursor for synthesizing high-surface-area cerium(IV) oxide (CeO₂), which is a cornerstone catalyst in automotive exhaust systems (three-way catalysts) and fluid catalytic cracking (FCC) due to its high oxygen storage capacity.[3]

-

Analytical Chemistry: While its oxidized form, ceric(IV) sulfate, is the active agent, cerous(III) sulfate serves as a precursor for its synthesis or as a reference standard in redox titrations.[3]

-

Pharmaceutical and Biomedical Research: Cerium compounds, including those derived from cerous sulfate, have been investigated for their potential therapeutic, antimicrobial, and antioxidant properties.[14][15]

Conclusion

Cerous sulfate is a compound of significant scientific interest, defined by its multiple stable hydrates, complex crystal structures, and, most notably, its anomalous inverse solubility in water. Its thermal decomposition pathway to cerium(IV) oxide is a fundamentally important process for the production of advanced catalysts. A thorough understanding of these physical and chemical properties is essential for researchers leveraging this compound in materials science, catalysis, and emerging biomedical applications.

References

-

Cerium(III) sulfate - Wikipedia. Wikipedia. [Link]

-

Cerous sulfate | Ce2O12S3 | CID 159674 - PubChem. National Institutes of Health. [Link]

-

Cerium(IV) sulfate - Wikipedia. Wikipedia. [Link]

-

Cerium(III) Sulfate Hydrate | AMERICAN ELEMENTS ®. American Elements. [Link]

-

The crystal structure of a dimeric cerium(iv) sulfate ce2(oh)2(h2o)4(so4)3 - SciSpace. SciSpace. [Link]

-

Cerium Sulfate, Cerium (III) Sulfate, 13454-94-9 - Betakim Tekstil. Betakim Tekstil. [Link]

- Highly soluble cerium sulfate - Google Patents.

-

Cerium(III) sulfate octahydrate | Dicerium trisulfate octahydrate | Ce2(SO4)3 · 8H2O. Ereztech. [Link]

-

The crystal structure of cerium(iv) sulfate tetrahydrate, ce(so4)2.4h2o - SciSpace. SciSpace. [Link]

-

Double sulfate Ce2(SO4)3x(TiOH)2x(SO4)3x1.5H2O behaviour at thermal decomposition. INIS. [Link]

-

New Structure Type among Octahydrated Rare-Earth Sulfates, β-Ce2(SO4)3·8H2O, and a new Ce2(SO4)3·4H2O Polymorph. (2018, February 21). Chalmers University of Technology. [Link]

- Preparation method of anhydrous ceric sulfate - Google Patents.

-

Thermal decomposition of the rare earth sulfates of cerium(III), cerium(IV), lanthanum(III) and samarium(III) - ResearchGate. ResearchGate. [Link]

-

Cerium (IV) Sulfate - YouTube. (2021, March 15). YouTube. [Link]

-

Exploring Ceric Sulfate: Properties, Uses and Scientific Mysteries. (2024, June 19). LinkedIn. [Link]

- Preparation method of high-purity cerium ammonium sulfate - Google Patents.

-

Synthesis of cerium (IV) salts - Sciencemadness Discussion Board. (2024, April 18). Sciencemadness. [Link]

-

ASSOCIATION OF CERIC IONS WITH SULPHATE (A SPECTRAL STUDY) - ResearchGate. ResearchGate. [Link]

-

The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC. National Center for Biotechnology Information. [Link]

-

room temperature up to 2000 K. Furthermore, - Estonian Academy Publishers. Estonian Academy Publishers. [Link]

-

Cerium(IV) sulfate - chemeurope.com. chemeurope.com. [Link]

-

Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - ResearchGate. (2016, October 14). ResearchGate. [Link]

Sources

- 1. Cerium Sulfate, Cerium (III) Sulfate, 13454-94-9 [betakim.com.tr]

- 2. Cerium(III) sulfate 13550-47-5 [sigmaaldrich.com]

- 3. Cerous sulfate Online | Cerous sulfate Manufacturer and Suppliers [scimplify.com]

- 4. Cerium(III) sulfate octahydrate | Dicerium trisulfate octahydrate | Ce2(SO4)3 · 8H2O - Ereztech [ereztech.com]

- 5. Cerium(III) sulfate octahydrate, REacton™, 99.999% (metals basis) 250 g | Request for Quote [thermofisher.com]

- 6. Cerous sulfate | Ce2O12S3 | CID 159674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cerium(III) sulfate - Wikipedia [en.wikipedia.org]

- 8. Cerium sulfate (13454-94-9) for sale [vulcanchem.com]

- 9. New Structure Type among Octahydrated Rare-Earth Sulfates, β-Ce2(SO4)3·8H2O, and a new Ce2(SO4)3·4H2O Polymorph [research.chalmers.se]

- 10. americanelements.com [americanelements.com]

- 11. researchgate.net [researchgate.net]

- 12. Cerium(IV)_sulfate [chemeurope.com]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Cerium(IV) Sulfate System: Principles, Mechanisms, and Pharmaceutical Applications

The following technical guide is structured to provide a rigorous, mechanism-first understanding of Cerium(IV) Sulfate chemistry, tailored for advanced applications in pharmaceutical analysis and synthesis.

Executive Summary

Cerium(IV) sulfate [

Fundamental Physicochemical Properties[1][2]

The Electronic Environment and Redox Potential

The oxidizing power of cerium(IV) is not a static constant; it is a function of the coordination environment. The cerium atom ([Xe]

-

Acid Dependency: The standard reduction potential (

) of the-

Perchloric Acid (

): -

Nitric Acid (

): -

Sulfuric Acid (

):

-

Mechanistic Insight: In sulfuric acid,

Hydrolysis and Stability

A critical operational constraint is acidity. In neutral or low-acid solutions,

-

Rule of Thumb: Solutions must be maintained at

to prevent hydrolysis and ensure the active species remains soluble.

Analytical Mastery: Precision Cerimetry

Cerimetry is the "Gold Standard" for redox titrations in pharmaceutical Quality Control (QC) due to the indefinite stability of acidic cerium sulfate solutions (unlike permanganate, which requires boiling and filtering).

The Self-Validating Standardization Protocol

To ensure data integrity (ALCOA+ principles), the titrant must be standardized against a primary standard. Sodium Oxalate (

The Mechanism:

The reaction between

Protocol: Standardization of 0.1 N Cerium Sulfate

-

Preparation: Dissolve 33 g of

(or 64 g of Ceric Ammonium Sulfate) in 500 mL of water containing 28 mL of concentrated -

Primary Standard: Weigh accurately ~200 mg of dried Sodium Oxalate (

) into a 250 mL Erlenmeyer flask. -

Dissolution: Add 75 mL of water and 2 mL of concentrated

. -

Heating: Heat the oxalate solution to

(Do not boil). -

Titration: Titrate immediately with the cerium sulfate solution.

-

Endpoint Detection: When the solution turns a faint yellow (excess

), add 2 drops of Ferroin Indicator . Continue titrating until the color shifts sharply from Red (Ferrous) to Pale Blue (Ferric) .

Calculation:

Visualization of the Analytical Workflow

Figure 1: Logical flow for the standardization of Cerium Sulfate, ensuring traceability from primary standard to final normality.

Mechanistic Organic Chemistry: Single Electron Transfer (SET)

In drug development, Cerium(IV) is utilized for the selective oxidation of benzylic alcohols, quinones, and cleavage of oximes. The mechanism is distinct from chromic acid oxidations; it proceeds via a Single Electron Transfer (SET) pathway involving a radical cation intermediate.

The General Mechanism

-

Complexation: The substrate (e.g., alcohol) displaces a sulfate ligand to coordinate with

. -

Homolytic Cleavage (Rate Determining Step): A Ce-O bond breaks, transferring one electron to Cerium.

.[1] This generates an organic radical cation.[2] -

Fast Oxidation: The radical rapidly loses a proton and a second electron (to another

) to form the carbonyl product.

Key Pharmaceutical Transformations

| Substrate Type | Product | Mechanism Note | Relevance |

| Hydroquinone | Quinone | Rapid 2e- oxidation (2x SET steps) | Synthesis of Vitamin K analogues (Menadione). |

| Benzylic Alcohol | Benzaldehyde | Selective oxidation over primary alkyl alcohols | Protecting group manipulation. |

| Oximes | Carbonyls | Oxidative deoximation | Regeneration of ketones from purification intermediates. |

Non-Linear Dynamics: The Belousov-Zhabotinsky (BZ) Reaction[4]

The BZ reaction is a classic demonstration of oscillating chemical kinetics, relevant to researchers studying non-equilibrium thermodynamics and biological rhythms. Cerium is the catalyst that shuttles electrons between the oxidant (Bromate) and the reductant (Malonic Acid).

The Mechanism (Simplified FKN Model)

The oscillation arises from the competition between two processes:

-

Process A (Non-Radical): Consumption of bromide ions (

). The solution is clear ( -

Process B (Radical Autocatalysis): When

drops below a critical threshold, autocatalytic oxidation of -

Reset: Malonic acid reduces

back to

Pathway Visualization

Figure 2: The oscillating cycle of the Belousov-Zhabotinsky reaction, showing the interplay between Cerium oxidation states and Bromide concentration.

Pharmaceutical Quality Control Applications

Cerium sulfate is specified in various pharmacopeial monographs (USP/EP) for the assay of reducing substances.

Assay of Hydrogen Peroxide (USP)

-

Principle:

acts as a reducing agent. -

Reaction:

-

Protocol: Dilute the sample with dilute sulfuric acid. Titrate with 0.1 N Cerium Sulfate using Ferroin indicator.[4] The endpoint is a sharp transition from pink to colorless/pale blue.

Assay of Ferrous Fumarate

-

Principle: Direct oxidation of

to -

Advantage: Unlike permanganate, cerium sulfate does not oxidize chloride ions (if present) at room temperature, making it more robust for samples dissolved in HCl.

References

-

United States Pharmacopeia (USP). Volumetric Solutions: Ceric Sulfate, 0.1 N.[5] USP-NF General Chapters <31>.

-

Smith, G. F. (1942).[2] Cerate Oxidimetry. G. Frederick Smith Chemical Co. (Seminal text on the development of Cerium reagents).

-

Zhabotinsky, A. M. (1964). "Periodic course of oxidation of malonic acid in solution". Biofizika, 9, 306–311.

-

European Pharmacopoeia (Ph. Eur.). Cerium Sulphate Standard Solution. 11th Edition.

-

CRC Handbook of Chemistry and Physics. Standard Reduction Potentials. 95th Edition.

Sources

Technical Guide: Cerium Sulfate as a Precursor for Cerium-Based Materials

Executive Summary

This technical guide analyzes the utility of Cerium(IV) Sulfate (

Physicochemical Profile & Solubility Anomalies

Retrograde Solubility

Cerium sulfate exhibits retrograde solubility , a rare property where solubility decreases as temperature increases.[1] This behavior is driven by the exothermic nature of the dissolution process (

Implication for Synthesis:

-

Pre-dissolution: Precursors must be dissolved at low temperatures (0–20°C) or in dilute acidic media (

) to ensure complete solubilization before hydrothermal treatment. -

Hydrolysis Control: Heating a saturated solution triggers precipitation, which can be leveraged for controlled nucleation.

Aqueous Speciation

In acidic aqueous solutions (

Table 1: Comparative Precursor Characteristics

| Precursor | Anion Role | Dominant Morphology | Key Advantage |

| Cerium Sulfate | Capping Agent | Nanorods / Nanocubes | Facet-selective stabilization ({100}/{110}) |

| Cerium Nitrate | Inert / Oxidizer | Nanopolyhedra / Spheres | High solubility, easy removal |

| Cerium Chloride | Weak Capping | Nanorods (requires high conc.) | Low cost, but Cl- is corrosive |

Mechanism of Morphology Control[3][4][5]

The defining feature of cerium sulfate is the coordination ability of the sulfate ion. In the hydrothermal environment,

Facet Stabilization

-

Selective Adsorption: Sulfate ions bind strongly to the {110} and {100} facets of the fluorite

structure. -

Growth Restriction: This binding inhibits crystal growth perpendicular to these facets.

-

Resultant Shape:

-

Nanorods: Formed via oriented attachment along the [110] or [211] direction. The sulfate capping prevents lateral thickening, forcing 1D growth.

-

Nanocubes: Formed at higher temperatures (

) where Ostwald ripening dominates, and sulfate stabilizes the {100} faces, leading to cubic geometry.

-

Figure 1: Mechanism of sulfate-mediated morphology control in ceria synthesis. Sulfate ions act as capping agents, directing growth pathways based on temperature.

Validated Experimental Protocol

This protocol synthesizes CeO₂ Nanorods using Cerium(IV) Sulfate. It is designed to be self-validating: the color change and precipitate texture serve as checkpoints.

Materials

-

Cerium(IV) Sulfate Tetrahydrate (

) -

Sodium Hydroxide (

)[3] -

Deionized Water (

) -

Teflon-lined Stainless Steel Autoclave

Step-by-Step Methodology

Step 1: Precursor Solubilization (Critical)

-

Dissolve 1.66 g of

in 40 mL of deionized water. -

Checkpoint: If the solution is turbid, cool to 10°C and stir. If turbidity persists, add drops of 1M

until clear. The solution should be yellow-orange.

Step 2: Precipitation

-

Prepare a solution of

(e.g., 6M to 9M concentration). -

Add the

solution dropwise to the Cerium Sulfate solution under vigorous stirring.[4] -

Observation: A purplish/brown precipitate forms initially (cerium hydroxide species), which may turn light yellow upon oxidation/stabilization. Stir for 30 minutes.

Step 3: Hydrothermal Treatment

-

Transfer the suspension to a Teflon-lined autoclave (fill to 80% capacity).

-

For Nanorods: Heat to 100°C for 24 hours .

-

For Nanocubes: Heat to 180°C for 24 hours .

Step 4: Washing and Drying

-

Cool naturally to room temperature.[4]

-

Centrifuge the white/yellowish precipitate.

-

Wash: Wash 3x with deionized water and 1x with ethanol to remove surface-bound sulfate ions (critical for biomedical use).

-

Dry at 60°C overnight.

Step 5: Calcination (Optional)

-

Calcine at 400°C for 2 hours to increase crystallinity, though this may induce sintering.

Biomedical & Catalytic Applications[7][8][9][10]

Biomedical: ROS Scavenging & Drug Delivery

Cerium oxide nanoparticles (Nanoceria) mimic enzymes like Superoxide Dismutase (SOD) and Catalase.

-

Mechanism: The redox couple

allows the scavenging of Reactive Oxygen Species (ROS). -

Sulfate Impact: Nanorods (synthesized via sulfate) often expose {110} and {100} planes, which have distinct defect densities compared to the stable {111} planes of polyhedra.

-

Note: Residual sulfates can be toxic or alter the zeta potential. Thorough washing or surface passivation (e.g., with PEG) is required for in vivo applications.

-

-

Drug Delivery: The high aspect ratio of nanorods allows for higher drug loading capacities (e.g., Doxorubicin) compared to spherical particles.

Catalysis: -SCR for NOx Removal

Sulfate-modified ceria (

-

Surface Acidity: Sulfate groups generate Brønsted acid sites, which enhance the adsorption of ammonia (

). -

Performance: Sulfate-derived nanocubes show higher activity than nanospheres due to the combination of reactive {100} facets and acid sites.

Figure 2: Catalytic mechanism of sulfate-modified ceria in NOx reduction. Surface sulfates enhance acidity, promoting ammonia activation.

Safety & Handling

-

Corrosivity: Cerium(IV) sulfate is an oxidizer and can cause skin/eye irritation.

-

Toxicity: While bulk ceria is generally considered low-toxicity, high aspect ratio nanorods (length > 200nm, aspect ratio > 22) have been shown to induce lysosomal damage and cytotoxicity in alveolar macrophages (frustrated phagocytosis).

-

Disposal: Sulfate-containing waste should be neutralized.

References

-

Bugrov, A. N., et al. (2019). Hydrothermal synthesis of CeO2 nanostructures and their electrochemical properties. Nanosystems: Physics, Chemistry, Mathematics. Link

-

Ji, Z., et al. (2012).[5] Designed Synthesis of CeO2 Nanorods and Nanowires for Studying Toxicological Effects of High Aspect Ratio Nanomaterials. ACS Nano.[6][5] Link

-

Chen, W., et al. (2024). How Do the Morphology and Crystal Facet of CeO2 Determine the Catalytic Activity toward NO Removal?. Small.[6][7] Link

-

Bloom Tech. (2024). Solubility of Cerium Sulfate Powder. Link

-

Zhang, D., et al. (2012).[5] Shape-controlled synthesis and catalytic application of ceria nanomaterials. Dalton Transactions.[5] Link

Sources

- 1. homework.study.com [homework.study.com]

- 2. brainly.com [brainly.com]

- 3. Cerium oxide nanoparticles: Synthesis methods and applications in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Hydrothermal synthesis of CeO 2 nanostructures and their electrochemical properties | Bugrov | Nanosystems: Physics, Chemistry, Mathematics [nanojournal.ifmo.ru]

- 6. researchgate.net [researchgate.net]

- 7. How Do the Morphology and Crystal Facet of CeO2 Determine the Catalytic Activity toward NO Removal? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Protocol: Preparation and Standardization of Cerium(IV) Sulfate (0.1 N)

Abstract & Scope

This application note details the preparation and rigorous standardization of Cerium(IV) Sulfate (

Scientific Principle

The analytical utility of Cerium(IV) relies on the single-electron transfer redox couple:

Why Sulfuric Acid?

Cerium(IV) salts hydrolyze easily in neutral solutions to form insoluble basic salts (e.g.,

The Indicator System: Ferroin

The preferred indicator is Ferroin (1,10-phenanthroline ferrous sulfate).[4]

-

Reduced State (

): Deep Red -

Oxidized State (

): Pale Blue[5][6] -

Endpoint Transition: As Ce(IV) is added, it reacts with the analyte first. Once the analyte is consumed, the next drop of Ce(IV) oxidizes the Ferroin, causing a sharp transition from Red

Pale Blue .

Reagents & Safety Profile

Critical Safety Warnings

-

Sulfuric Acid (

): Extremely corrosive. Always add acid to water. -

Osmium Tetroxide (

): (Used in Method B) Highly toxic and volatile. Can cause permanent blindness. Use only in a certified fume hood. -

Cerium(IV) Sulfate: Strong oxidizer.[7] Keep away from organic combustibles.

Reagent Specifications

| Reagent | Grade | Role |

| Cerium(IV) Sulfate or Ceric Ammonium Sulfate | ACS Reagent | Titrant source |

| Sulfuric Acid (conc.) | 98% | Solvent/Stabilizer |

| Sodium Oxalate ( | Primary Standard | Standardization Standard (Method A) |

| Arsenic Trioxide ( | Primary Standard | Standardization Standard (Method B) |

| Ferroin Solution | 0.025 M | Redox Indicator |

Protocol: Preparation of 0.1 N Cerium(IV) Sulfate Solution[2][8][9][10][11][12]

This protocol prepares approximately 1 Liter of 0.1 N solution.[2][7]

Workflow Diagram

Figure 1: Step-by-step preparation workflow to ensure stability and removal of insoluble hydrolysis products.[2]

Step-by-Step Procedure

-

Weighing: Weigh approximately 34 g of Cerium(IV) Sulfate (or 64 g of Ceric Ammonium Sulfate).

-

Acidification: Transfer solid to a 500 mL beaker. Add 28 mL of concentrated Sulfuric Acid mixed with 500 mL of distilled water.

-

Note: If using Ceric Ammonium Sulfate, the salt is more soluble, but acid is still required to prevent hydrolysis.

-

-

Dissolution: Heat the mixture gently with stirring until the solid is dissolved. Do not boil.

-

Dilution: Cool the solution and transfer to a 1000 mL volumetric flask. Dilute to the mark with distilled water.

-

Aging (Critical): Allow the solution to stand for 24–48 hours. This allows any insoluble basic salts or phosphates to precipitate.

-

Filtration: Filter the solution through a fine-porosity sintered glass crucible or Whatman #42 paper into a clean amber glass bottle.

Protocol: Standardization

Method A: Sodium Oxalate (Preferred for Safety)

This method avoids toxic catalysts by using temperature to drive the reaction kinetics.

Reaction:

-

Preparation of Standard: Dry Sodium Oxalate (

) at 105°C for 2 hours. Cool in a desiccator. -

Weighing: Accurately weigh 0.20 g of dried Sodium Oxalate into a 250 mL Erlenmeyer flask.

-

Dissolution: Add 75 mL of distilled water and shake to dissolve.

-

Acidification: Add 20 mL of dilute Sulfuric Acid (1:1).

-

Heating: Heat the flask to 70°C – 75°C .

-

Scientific Rationale: The reaction between Ce(IV) and Oxalate is slow at room temperature. Heating provides the activation energy required for accurate titration.

-

-

Titration:

-

Add 2–3 drops of Ferroin indicator .

-

Titrate with the prepared Cerium(IV) Sulfate solution while hot.

-

Endpoint: The solution changes from Red to a sharp Pale Blue .

-

Method B: Arsenic Trioxide (Reference Standard)

Use this method when absolute highest precision is required, and proper safety controls for Osmium are in place.

Reaction:

-

Preparation: Dry Arsenic Trioxide (

) at 105°C for 1 hour. -

Weighing: Accurately weigh 0.20 g of

into a flask. -

Dissolution: Add 10 mL of 1 N Sodium Hydroxide (

) and warm gently to dissolve. -

Acidification: Add 50 mL of water and 25 mL of dilute Sulfuric Acid.

-

Catalyst: Add 2 drops (0.15 mL) of Osmium Tetroxide (

) solution (0.25% in 0.1 N -

Titration:

-

Add 2 drops of Ferroin indicator .

-

Titrate with Cerium(IV) Sulfate at room temperature.

-

Endpoint: Sharp transition from Pink to Very Pale Blue .

-

Calculations & Data Analysis

Stoichiometric Logic

-

Sodium Oxalate (

): MW = 134.00 g/mol . Valency factor (-

Equivalent Weight =

g/eq.

-

-

Arsenic Trioxide (

): MW = 197.84 g/mol .[2] Valency factor (-

Equivalent Weight =

g/eq.

-

Molarity Formula

Example Calculation (Method A):

-

Weight of

: 0.2015 g -

Volume of Ce(IV) consumed: 30.05 mL

-

Eq. Wt: 67.00

Troubleshooting & Validation

Titration Logic Diagram

Figure 2: Logic flow of the redox titration showing the competitive reaction mechanism.

Common Issues Table

| Issue | Probable Cause | Corrective Action |

| Precipitate in Stock Solution | Hydrolysis due to low acidity. | Filter solution and add 10-20 mL conc. |

| Sluggish Endpoint (Method A) | Temperature too low (< 70°C). | Reheat the analyte flask to 70-75°C. |

| Returning Color (Fading Endpoint) | Incomplete oxidation or dirty glassware. | Ensure catalyst (Method B) is fresh; clean glassware with chromic acid substitute. |

| Dark/Brown Solution | Photodecomposition. | Store in amber bottles away from direct sunlight. |

References

-

United States Pharmacopeia (USP) . Volumetric Solutions: Ceric Sulfate, Tenth-Normal (0.1 N).[8] USP-NF General Chapter <31>.

-

Vogel, A. I. Vogel's Textbook of Quantitative Chemical Analysis. 6th Edition. Prentice Hall. (Section: Cerimetry).

-

NIST . Standard Reference Material 83d: Arsenic Trioxide.

-

American Chemical Society (ACS) . Reagent Chemicals: Specifications and Procedures.

-

Ricca Chemical . Technical Data Sheet: Ceric Sulfate Titrant.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. brainkart.com [brainkart.com]

- 3. Ricca Chemical - Ceric Sulfate [riccachemical.com]

- 4. FERROIN SOLUTION AR 0.025 M Redox Indicator | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 5. Ferroin Indicator [rmreagents.com]

- 6. eqipped.com [eqipped.com]

- 7. pharmaupdater.com [pharmaupdater.com]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

Application Note: High-Accuracy Determination of Ferrous Ions Using Cerimetric Redox Titration

Abstract

This document provides a comprehensive guide to the cerimetric titration of ferrous ions (Fe²⁺), a robust and precise analytical method for quantitative determination. Cerimetry, a powerful oxidimetric titration, utilizes a standardized solution of ceric (IV) sulfate as the titrant. The high redox potential and exceptional stability of the ceric solution contribute to sharp, clear endpoints, making this technique highly suitable for pharmaceutical analysis and quality control applications. This note details the underlying chemical principles, step-by-step protocols for reagent preparation, titrant standardization, and sample analysis, and explains the causality behind critical experimental choices.

Principle of Cerimetric Titration

Cerimetry is a volumetric analytical technique based on a redox reaction where the titrant, a solution of cerium(IV) salt, oxidizes the analyte.[1] The core of this method lies in the reduction of the yellow ceric ion (Ce⁴⁺) to the colorless cerous ion (Ce³⁺).[2] The reaction for the titration of ferrous ions is a straightforward 1:1 stoichiometric relationship:

Fe²⁺ + Ce⁴⁺ → Fe³⁺ + Ce³⁺

This single-electron transfer simplifies calculations and enhances the accuracy of the determination.[2] Titrations are conducted in a strong sulfuric acid medium to ensure the stability of the ceric solution and prevent the hydrolysis of Ce⁴⁺ ions, which could otherwise precipitate as ceric hydroxide.[2][3] The high redox potential of the Ce⁴⁺/Ce³⁺ couple (approximately +1.44 V in sulfuric acid) allows for the efficient and complete oxidation of ferrous ions.[2]

Endpoint detection is typically achieved using a redox indicator, with the iron(II)-1,10-phenanthroline complex, known as ferroin, being the most common and effective choice.[1][3] The indicator produces a sharp and vivid color change from red to pale blue at the equivalence point.[4]

Causality of Experimental Design

A robust analytical method is built on a foundation of deliberate choices. Here, we explore the rationale behind the key components of this protocol.

-

Choice of Titrant: Ceric (IV) Sulfate: Cerium(IV) solutions are powerful oxidizing agents with several advantages over other oxidants like potassium permanganate.[2] Standard solutions of ceric salts are exceptionally stable, even when heated, and do not need protection from light.[2] This stability ensures the reliability and reproducibility of the titration over time.

-

Acidic Environment (Sulfuric Acid): The use of a strong acid, typically sulfuric acid, is critical for two primary reasons. Firstly, it prevents the precipitation of ceric salts by inhibiting hydrolysis.[2] Secondly, it maintains the high oxidizing potential of the Ce⁴⁺ ion, ensuring a rapid and quantitative reaction with the ferrous ions.

-

Analyte Integrity: Ferrous ions (Fe²⁺) are susceptible to oxidation by atmospheric oxygen, which would lead to erroneously low results.[5] Therefore, sample preparation and titration should be performed promptly after dissolution. For highly sensitive analyses, the solution can be protected by generating a blanket of carbon dioxide in the titration flask (e.g., by adding a small amount of sodium carbonate to the acidic solution).[5]

-

Indicator Selection (Ferroin): A suitable redox indicator must change color at a potential close to the equivalence point of the titration. Ferroin, an iron(II) complex of 1,10-phenanthroline, is ideal for this purpose.[6] Its reduced form, [Fe(C₁₂H₈N₂)₃]²⁺, is deep red. At the endpoint, the first slight excess of Ce⁴⁺ oxidizes the indicator to its pale blue ferric form, [Fe(C₁₂H₈N₂)₃]³⁺.[4][7] This transition occurs at a potential of approximately +1.06 V to +1.12 V, which aligns perfectly with the steep change in potential at the equivalence point of the Fe²⁺/Ce⁴⁺ titration, ensuring a minimal titration error.[6]

Experimental Workflow & Protocols

The overall process involves the preparation of a stable titrant, its accurate standardization against a primary standard, and the subsequent titration of the unknown ferrous ion sample.

Caption: General workflow for cerimetric determination of ferrous ions.

Protocol 1: Preparation of Reagents

A. 0.1 M Ceric Sulfate Solution

-

To a 1000 mL volumetric flask, add 500 mL of deionized water and then slowly and cautiously add 50 mL of concentrated sulfuric acid. Mix and allow the solution to cool.

-

Weigh approximately 40.4 g of ceric sulfate (Ce(SO₄)₂) and transfer it to the flask containing the diluted acid.[8]

-

Stopper the flask and mix until the solid is completely dissolved. Gentle heating may be applied to aid dissolution.[9]

-

After the solution has returned to room temperature, dilute to the 1000 mL mark with deionized water and mix thoroughly. Store in a glass-stoppered bottle.[8]

B. Ferroin Indicator Solution (0.025 M)

-

Dissolve 0.7 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 70 mL of deionized water.[8]

-

Add 1.76 g of 1,10-phenanthroline hydrochloride to the solution.[8]

-

Stir until dissolved and dilute to 100 mL with deionized water.

Protocol 2: Standardization of 0.1 M Ceric Sulfate Solution

The titrant must be standardized against a primary standard to determine its exact molarity. Sodium oxalate is an excellent choice.

Reaction: 2Ce⁴⁺ + C₂O₄²⁻ → 2Ce³⁺ + 2CO₂

-

Accurately weigh approximately 0.2 g of primary standard sodium oxalate (Na₂C₂O₄), previously dried at 105°C for 2 hours, and record the mass.[10]

-

Transfer the sodium oxalate to a 250 mL conical flask and dissolve it in 75 mL of deionized water.[10]

-

Carefully add 2 mL of concentrated sulfuric acid that has been premixed with 5 mL of water, and stir.[10]

-

Add 10 mL of hydrochloric acid and heat the solution to between 70-75°C.[10]

-

Fill a burette with the prepared 0.1 M ceric sulfate solution and record the initial volume.

-

Titrate the hot sodium oxalate solution with the ceric sulfate. The endpoint is reached when a permanent slight yellow color of the excess Ce⁴⁺ ion persists.[10]

-

Record the final burette volume. Repeat the titration at least two more times for a total of three concordant readings.

Standardization Data Table

| Trial | Mass of Na₂C₂O₄ (g) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of Ce⁴⁺ Titrant (mL) |

| 1 | ||||

| 2 | ||||

| 3 |

Calculation of Molarity:

Molarity of Ce(SO₄)₂ (M) = (Mass of Na₂C₂O₄ × 2) / (Molar Mass of Na₂C₂O₄ × Volume of Ce⁴⁺ Titrant in L)

Note: Each mole of sodium oxalate (molar mass = 134.00 g/mol ) reacts with 2 moles of ceric sulfate.

Protocol 3: Titration of Ferrous Ion Sample

Caption: Step-by-step titration procedure for ferrous ion analysis.

-

Accurately weigh a sample containing ferrous ions (e.g., approximately 0.5 g of ferrous sulfate heptahydrate) and record the mass.[11]

-

Quantitatively transfer the sample to a 250 mL conical flask.

-

Add approximately 150 mL of deionized water and 10 mL of 1 M sulfuric acid. Swirl the flask until the sample is completely dissolved.[11]

-

Add 2-3 drops of ferroin indicator to the solution. The solution will turn a distinct red color.[4][12]

-

Titrate the sample with the standardized ceric sulfate solution from the burette until the endpoint is reached.

-

The endpoint is marked by a sharp color change from red to a pale blue or greenish-blue.[11][12]

-

Record the final burette volume and calculate the total volume of titrant used.

-

Repeat the procedure for a total of three concordant results.

Sample Titration Data Table

| Trial | Mass of Sample (g) | Final Burette Reading (mL) | Initial Burette Reading (mL) | Volume of Ce⁴⁺ Titrant (mL) |

| 1 | ||||

| 2 | ||||

| 3 |

Calculation of Ferrous Ion Content:

-

Moles of Ce⁴⁺ used: Moles = Molarity of Ce(SO₄)₂ (from standardization) × Volume of Titrant (L)

-

Moles of Fe²⁺ in sample: Since the stoichiometry is 1:1, Moles of Fe²⁺ = Moles of Ce⁴⁺

-

Mass of Fe²⁺ in sample: Mass (g) = Moles of Fe²⁺ × Molar Mass of Iron (55.845 g/mol )

-

Percentage of Fe²⁺ in sample: % Fe²⁺ = (Mass of Fe²⁺ / Mass of Sample) × 100

Applications in Research and Industry

Cerimetric titration is widely applied in pharmaceutical analysis for the assay of iron-containing drugs, such as ferrous sulfate tablets used to treat anemia.[11][13] Its versatility also extends to the determination of other reducing agents, including ascorbic acid and paracetamol, either through direct or back-titration methods.[13][14] The reliability and simplicity of the method make it a valuable tool in quality control laboratories for ensuring that pharmaceutical formulations meet their specified purity standards.[14]

References

-

Rocky Mountain Reagents. Ferroin Indicator. Link

-

Pharma Updater. Procedure for preparation and standardization 0.1 N Ceric Sulphate. Link

-

BenchChem. Application of Cerimetry in Pharmaceutical Drug Analysis. Link

-

Wikipedia. Cerimetry. Link

-

tech-publish. Preparation and standardization of 0.1 M Cerium sulfate EP. Link

-

Pharmaguideline. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate. Link

-

Pharmaguideline. Cerimetry, Iodimetry, Iodometry, Bromometry, Dichrometry and Titration with Potassium-iodate. Link

-

Vernier. An Oxidation-Reduction Titration: The Reaction of Fe 2+ and Ce 4+. Link

-

GFS Chemicals. Ceric Sulfate By G. Frederick Smith Ph. D. Link

-

A practical handbook for titrimetric analysis. to prepare and standardize 0.1 m solution of ceric ammonium sulphate. Link

-

Explains. Ferroin Indicator: Significance and symbolism. Link

-

Spectrum Chemical. Ferroin Indicator, 0.025M, Solution. Link

-

Metrohm. Determination of ferrous ion in acidic solutions with ceric solution. Link

-

Scribd. Experiment No. 1-2-3 - 4 Winter Sem. Link

-

Royal Society of Chemistry. Determination of iron in iron(II) sulfate (ferrous sulphate) using redox titration. Link

-

10.89 change of the electrode potential during the titration of a reductant with an oxidant. Link

-

Scribd. Cerimetry Notes. Link

-

Xylem Analytics. Determination of Fe next to Fe (cerimetric). Link

-

Practical 1 Procedure – Iron by Titrimetry. Link

-

Basavaiah, K., Qarah, N. A. S., & Abdulrahman, S. A. M. (2015). Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations. PMC. Link

-

YouTube. cerimetry principle and application | pharmacy with sg sir. Link

Sources

- 1. Cerimetry, Iodimetry, Iodometry, Bromometry, Dichrometry and Titration with Potassium-iodate | Pharmaguideline [pharmaguideline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cerimetry - Wikipedia [en.wikipedia.org]

- 4. Ferroin Indicator [rmreagents.com]

- 5. xylemanalytics.com [xylemanalytics.com]

- 6. vpscience.org [vpscience.org]

- 7. scribd.com [scribd.com]

- 8. tech-publish.com [tech-publish.com]

- 9. Preparation and Standardization of 0.1 M Ceric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]

- 10. pharmaupdater.com [pharmaupdater.com]

- 11. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]

- 12. edu.rsc.org [edu.rsc.org]

- 13. scribd.com [scribd.com]

- 14. Application of Cerium (IV) as an Oxidimetric Agent for the Determination of Ethionamide in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of CeO₂ Nanoparticles Using Cerium Sulfate Precursor

Executive Summary

Cerium oxide nanoparticles (CeO₂ NPs, or nanoceria) are gaining prominence in biomedical applications due to their potent antioxidant properties, acting as superoxide dismutase (SOD) and catalase mimetics. While cerium nitrate is the most common precursor, cerium(IV) sulfate (

This guide provides two optimized protocols—Hydrothermal Synthesis and Chemical Precipitation —engineered specifically to leverage the morphogenetic benefits of the sulfate precursor while ensuring the complete removal of residual sulfate ions for biocompatibility.

Scientific Foundation: The Sulfate Advantage & Challenge

Why Cerium Sulfate?

Unlike nitrate precursors, which decompose easily at low temperatures (~300°C), cerium sulfate precursors influence nucleation through the strong coordinating ability of the sulfate anion.

-

Size Control: Sulfate ions coordinate with

centers, stabilizing smaller nuclei and preventing rapid Ostwald ripening. This often results in finer crystallites (10–15 nm) compared to nitrate-derived particles (>20 nm). -

Morphology: The specific adsorption of sulfate ions on certain crystal facets (e.g., {111} or {100}) can direct growth, allowing for the tuning of shapes (nanorods vs. nanocubes) under hydrothermal conditions.

The De-Sulfation Criticality

The thermal decomposition of bulk cerium sulfate to CeO₂ requires temperatures exceeding 700°C–900°C , which induces severe sintering and loss of surface area.

-

The Solution: Instead of relying on thermal decomposition, these protocols utilize ligand exchange washing and alkaline hydrolysis to remove sulfate before the final calcination. This allows for lower calcination temperatures (400°C–600°C), preserving the active surface area required for ROS scavenging.

Materials & Equipment

| Reagent/Equipment | Specification | Purpose |

| Cerium(IV) Sulfate | Cerium source (Tetrahydrate preferred) | |

| Sodium Hydroxide | NaOH (Pellets, 98%) | Precipitating agent |

| Ammonium Hydroxide | Alternative precipitant (milder pH control) | |

| Barium Chloride | Critical Checkpoint: Sulfate detection agent | |

| Deionized Water | Solvent and washing medium | |

| Autoclave | Teflon-lined, Stainless Steel | For Hydrothermal method (200°C rating) |

| Centrifuge | High-speed (>10,000 rpm) | Efficient washing |

| Furnace | Programmable | Calcination |

Experimental Protocols

Method A: Hydrothermal Synthesis (Precision Route)

Best for: High crystallinity, controlled morphology, and drug delivery applications.

Workflow Diagram

Caption: Hydrothermal synthesis workflow emphasizing the critical sulfate verification checkpoint.

Step-by-Step Procedure

-

Precursor Preparation: Dissolve 1.0 g of

in 40 mL of deionized water. Stir vigorously for 30 minutes. The solution may appear yellow/orange. -

Precipitation: Slowly add NaOH solution (concentrations varying from 1M to 6M control size) dropwise under continuous stirring until the pH reaches 10–12 . A purplish/yellowish precipitate (cerium hydroxide/oxide hydrate) will form.

-

Note: Higher NaOH concentration generally yields smaller particles and favors cubic morphology.

-

-

Hydrothermal Treatment: Transfer the suspension into a Teflon-lined stainless steel autoclave. Fill to 60–80% capacity.

-

The "Sulfate Purge" (Washing):

-

Centrifuge the product at 10,000 rpm for 10 minutes. Discard supernatant.

-

Redisperse the pellet in DI water.

-

Repeat washing 5–6 times.

-

-

Checkpoint: The BaCl₂ Test (Mandatory):

-

Take 1 mL of the supernatant from the wash.

-

Add 2 drops of 1M

solution. -

Observation: If a white cloudiness (

) appears, you must wash again . Continue washing until the supernatant remains perfectly clear upon

-

-

Drying & Calcination:

-

Dry the pellet at 80°C overnight.

-

Calcine at 400°C for 2 hours in air. (Note: Since hydrothermal treatment already induces crystallization, high-temperature calcination is often unnecessary and avoided to prevent sintering).

-

Method B: Chemical Precipitation (Scalable Route)

Best for: Large scale production, industrial applications.

Step-by-Step Procedure

-

Dissolution: Dissolve 0.02 mol of

in 100 mL DI water. -

Precipitation: Add 3M

dropwise while maintaining the temperature at 50°C. Adjust pH to 9.0. Stir for 2 hours. -

Aging: Allow the precipitate to age for 24 hours at room temperature. This improves filtration characteristics.

-

Washing (Ion Exchange):

-

The precipitate likely contains basic cerium sulfates. Wash with a dilute NaOH solution (0.1M) first to facilitate the exchange of

with -

Follow with copious DI water washes until the

test is negative.

-

-

Calcination:

-

Unlike the hydrothermal method, the precipitate here is amorphous.

-

Calcine at 600°C for 2–4 hours.

-

Warning: If sulfate was not removed during washing, you will need >800°C to decompose it, which will result in large, low-surface-area particles.

-

Characterization & Quality Control

| Technique | Key Parameter | Expected Result |

| XRD | Crystal Phase | Cubic Fluorite structure (Fm3m). No peaks for |

| TEM | Particle Size/Shape | 10–20 nm (Spherical/Cubic). |

| XPS | Surface Chemistry | Critical: |

| FTIR | Purity | Absence of bands at 1000–1200 |

| Zeta Potential | Stability | Magnitude > 30 mV indicates stable dispersion. |

Mechanism of Formation

The formation of CeO₂ from sulfate precursors involves hydrolysis followed by condensation (olation/oxolation).

Caption: Mechanistic pathway from dissolved sulfate precursor to crystalline ceria.

Troubleshooting & Expert Insights

Issue: Particles are too large (>50 nm).

-

Cause: Calcination temperature was too high (>700°C) or washing was insufficient (residual sulfate promotes sintering).

-

Fix: Improve the washing step using the

test. Lower calcination to 400°C if using the hydrothermal route.

Issue: High Cytotoxicity in Cell Assays.

-

Cause: Residual sulfate ions or low pH.

-

Fix: Verify sulfate removal. Ensure the final nanoparticles are resuspended in a neutral buffer (PBS). Check Zeta potential; highly positive charges can also be cytotoxic (though CeO2 is typically negative/neutral at physiological pH).

Issue: Low Catalytic Activity (SOD Mimetic).

-

Cause: Low

concentration on the surface. -

Fix: Reduce particle size (smaller size = higher surface defects = more

). Avoid oxidative calcination environments; consider calcining in

References

-

Synthesis and characterization of cerium oxide nanoparticles by the precipitation method. Source: Core.ac.uk URL:[Link]

-

Hydrothermal synthesis of CeO2 nanoparticles and its calcination temperature effect. Source: ResearchGate URL:[4][Link]

-

Revealing the Effect of Synthesis Conditions on the Structural, Optical, and Antibacterial Properties of Cerium Oxide Nanoparticles. Source: NIH / PubMed Central URL:[Link]

-

Thermal decomposition of the rare earth sulfates. Source: ResearchGate URL:[4][Link]

-

Toxicity of Nanoparticles in Medical Applications. Source: Juniper Publishers URL:[Link]

Sources

Troubleshooting & Optimization

Factors affecting cerium sulfate solubility in acidic solutions

Welcome to the Cerium Sulfate Technical Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. I have designed this guide to address the specific solubility anomalies of Cerium(IV) Sulfate (

This guide moves beyond basic textbook definitions to provide field-proven troubleshooting workflows.

Module 1: The Temperature Paradox (Inverse Solubility)

User Issue: "I heated my mixture to speed up dissolution, but more precipitate formed. What happened?"

Technical Insight:

Unlike most salts (e.g., NaCl,

-

Thermodynamics: When you apply heat, Le Chatelier's principle dictates that the equilibrium shifts to absorb that heat.[1][3][4] Since the forward reaction (dissolution) releases heat, the system shifts in reverse (precipitation) to counteract the temperature rise.

-

Entropy Factor: The highly charged

ions induce significant ordering of water molecules (hydration shells), leading to a decrease in entropy (

Data: Solubility of Ce(IV) Sulfate in Water

| Temperature (°C) | Solubility ( g/100 mL) | Trend |

| 0°C | 21.40 | Maximum Solubility |

| 20°C | 9.84 | Standard Room Temp |

| 60°C | 3.87 | Critical Precipitation Zone |

Critical Protocol: Never boil a Cerium Sulfate mixture to dissolve it. It will "crash out" as a hard precipitate. Dissolution is best achieved at room temperature or slightly chilled (10–15°C) .

Module 2: The Acidity & Hydrolysis Balance

User Issue: "My solution dissolved initially but turned cloudy/opaque after standing overnight."

Technical Insight:

This is a classic case of Hydrolysis . The

The "Sweet Spot" Strategy: You must maintain a specific acidic threshold to suppress hydrolysis, yet avoid the Common Ion Effect .

-

Too Little Acid (< 0.5 M): Hydrolysis occurs. Solution becomes turbid (yellow/orange precipitate).

-

Too Much Acid (> 4.0 M): The excess sulfate ions (

) from the sulfuric acid drive the solubility equilibrium back to the solid state (Common Ion Effect), reducing solubility.

Visualizing the Stability Mechanism:

Figure 1: The Stability Matrix. Successful dissolution requires navigating the trade-off between hydrolysis prevention and the common ion effect.

Module 3: Standardized Preparation Protocol (0.1 N)

User Issue: "How do I prepare a stable standard solution for redox titration?"

The "Cold-Acid" Workflow: This protocol minimizes thermal shock and hydrolysis risk.

Reagents:

-

Cerium(IV) Sulfate Tetrahydrate (

)[5][6] -

Concentrated Sulfuric Acid (

, 98%) -

Deionized Water (Type I)

Step-by-Step Procedure:

-

Weighing: Accurately weigh 40.4 g of Cerium(IV) Sulfate Tetrahydrate. Transfer to a 1000 mL beaker.

-

The Slurry Phase: Add 50 mL of Concentrated Sulfuric Acid directly to the solid. Stir gently to create a wet slurry.

-

Why? This ensures the crystal surface is immediately acidified, preventing the formation of a hydrolysis "skin" when water is added.

-

-

Controlled Dilution: Slowly add 500 mL of Deionized Water.

-

Equilibration: Once dissolved, transfer to a 1000 mL volumetric flask. Dilute to the mark with Deionized Water.

-

Filtration (Mandatory): Allow the solution to stand for 24 hours. If a fine sediment (basic salts) settles, filter through a sintered glass crucible or fine-pore filter paper before standardization.

Module 4: Troubleshooting FAQ

Q1: My solution turned from yellow to colorless. Is it still good?

-

Verdict: No.

-

Cause: Reduction.[1][7][8][9] Ce(IV) is yellow/orange; Ce(III) is colorless. If your solution is colorless, the Ce(IV) has been reduced to Ce(III), likely by organic contaminants in your water or glassware. Ce(IV) is a strong oxidant and will "attack" trace organics.

-

Fix: Use high-purity water and acid-washed glassware.

Q2: Can I use Cerium Ammonium Sulfate instead of Cerium Sulfate?

-

Verdict: Yes, but with calculation adjustments.

-

Context: Ceric Ammonium Sulfate is generally more soluble and easier to prepare than pure Cerium Sulfate. However, the molecular weight differs significantly.

-